

Identifying Therapeutic Targets for Benzothiazole Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methylbenzo[d]thiazol-2(3H)-one

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This technical guide provides a comprehensive overview of the therapeutic targets of benzothiazole compounds, a versatile class of heterocyclic molecules with a wide range of pharmacological activities. This document summarizes key targets in oncology, infectious diseases, diabetes, and neurodegenerative disorders, presents quantitative data for specific compounds, and details relevant experimental protocols for target identification and validation.

Therapeutic Targets of Benzothiazole Compounds

Benzothiazole and its derivatives have been extensively investigated for their potential to modulate various biological pathways implicated in human diseases. The core benzothiazole scaffold serves as a privileged structure in medicinal chemistry, allowing for diverse substitutions that can be tailored to interact with specific biological targets.

Anticancer Targets

Benzothiazole compounds exhibit potent anticancer activity through a multitude of mechanisms, often involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] Key protein targets identified to date are summarized in the table below.



Target Class	Specific Target	Benzothiaz ole Derivative Example	IC50/GI50	Cell Line(s)	Reference(s
Kinases	VEGFR-2	4f	0.194 μM (BRAF)	-	[3]
BRAF (V600E)	TAK-632	2.4 nM	-	[3]	
РІЗКβ	Compound 10	-	-	[4]	-
Enzymes	Carbonic Anhydrase (CA)	BTA derivatives	-	Hypoxic tumors	[2][5]
Cytochrome P450 1A1 (CYP1A1)	NSC745689	-	Non-small cell lung cancer	[1]	
Tubulin	Tubulin polymerizatio n	-	-	Various	[1]
DNA Intercalation	DNA	Naphthalimid e derivative 66	3.72 ± 0.3 μM	HT-29	[5][6]
Naphthalimid e derivative 67	3.47 ± 0.2 μM	HT-29	[5][6]		
Apoptosis Induction	-	Chlorobenzyl indole semicarbazid e 55	0.024 μΜ	HT-29	[5][6][7]
Nitrobenzylid ene	36 nM	MCF7	[5][6][7]		



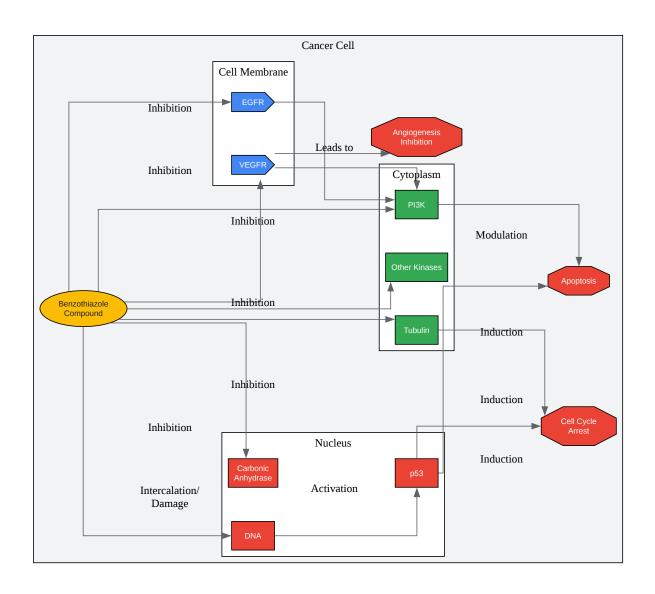
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Other	NF-ĸB	Compound A	56.98 μM (24h)	HepG2	[8]
Compound B	59.17 μM (24h)	HepG2	[8]		
Phenylaceta mide derivative 4l	-	14.78 μΜ	AsPC-1	[9][10]	

Table 1: Summary of Anticancer Targets and Activity of Benzothiazole Derivatives.

One of the primary mechanisms of action for many anticancer benzothiazoles is the induction of apoptosis. This can be triggered through various pathways, including the activation of tumor suppressor proteins like p53 and the modulation of signaling cascades involving kinases such as PI3K, VEGFR, and EGFR.[11][12]





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Anticancer mechanisms of benzothiazole compounds.



Antimicrobial Targets

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[13] Their mechanisms of action often involve the inhibition of essential microbial enzymes.[14]

Target Enzyme	Organism(s)	Benzothiazole Derivative Example	MIC (μg/mL)	Reference(s)
Dihydropteroate Synthase (DHPS)	E. coli	Sulfonamide analogue 66c	3.1-6.2	[15][16]
DNA Gyrase	S. aureus, E. coli	Conjugates 72b, 72c	6.25	[16]
Dihydroorotase	E. coli	Compound 3	25-200	[17]
Unknown/Multipl e	S. aureus	Compound 133	78.125	[16]
K. pneumoniae	Compounds 4b, 4e, 4f	12.5	[18]	
C. albicans	Compound 3	25	[17]	_

Table 2: Antimicrobial Targets and Minimum Inhibitory Concentrations (MICs) of Benzothiazole Derivatives.

The inhibition of enzymes like DHPS and DNA gyrase disrupts crucial metabolic and replicative processes in bacteria, leading to cell death.[14][15][16]

Antidiabetic Targets

Benzothiazole compounds have emerged as promising therapeutic agents for the management of diabetes mellitus and its complications.[19] Their primary targets are enzymes and receptors involved in glucose metabolism and insulin sensitivity.

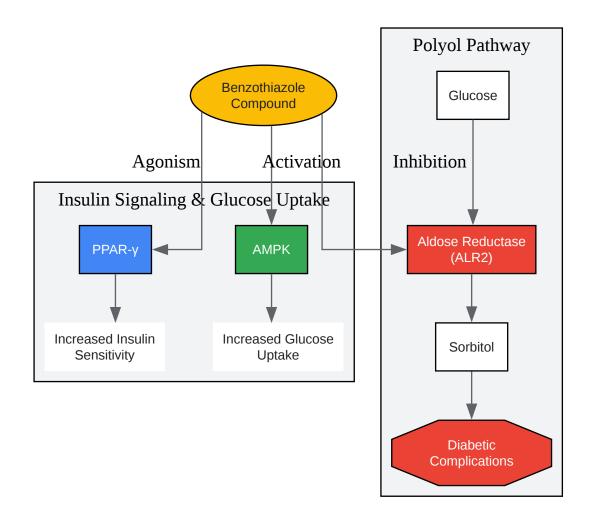


Target	Mechanism of Action	Benzothiazole Derivative Example	IC50/Activity	Reference(s)
Aldose Reductase (ALR2)	Inhibition	Zopolrestat	-	[19][20][21]
Compound 8d	<10 μΜ	[20]		
Peroxisome Proliferator- Activated Receptor y (PPAR-y)	Agonism	Guanidine benzothiazoles	-	[20][22][23]
AMP-Activated Protein Kinase (AMPK)	Activation	Compound 34	2.5-fold increase in glucose uptake	[24][25]

Table 3: Antidiabetic Targets and Activity of Benzothiazole Derivatives.

By inhibiting aldose reductase, benzothiazoles can mitigate the long-term complications of diabetes.[19][20] Activation of PPAR-y and AMPK enhances insulin sensitivity and glucose uptake in peripheral tissues.[20][23][24]





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Antidiabetic mechanisms of benzothiazole compounds.

Targets in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug development. Benzothiazole derivatives are being explored as multi-target-directed ligands (MTDLs) to address the complex pathology of these conditions.[18][22]



Target	Disease Relevance	Benzothiazole Derivative Example	Ki/IC50	Reference(s)
Leucine-Rich Repeat Kinase 2 (LRRK2)	Parkinson's Disease	Heterocyclic derivatives	-	[26]
Histamine H3 Receptor (H3R)	Alzheimer's Disease	Compound 4b	0.012 μM (Ki)	[10][18][27]
Acetylcholinester ase (AChE)	Alzheimer's Disease	Compound 3s	6.7 μM (IC50)	[10][18][27]
Butyrylcholineste rase (BuChE)	Alzheimer's Disease	Compound 3s	2.35 μM (IC50)	[10][18][27]
Monoamine Oxidase B (MAO-B)	Alzheimer's/Parki nson's	Compound 3s	1.6 μM (IC50)	[10][18][27]
β-amyloid (Aβ) aggregation	Alzheimer's Disease	Compound 3t	-	[28][29]

Table 4: Neurodegenerative Disease Targets and Activity of Benzothiazole Derivatives.

By simultaneously modulating targets such as cholinesterases, MAO-B, and protein aggregation pathways, benzothiazole-based MTDLs offer a promising therapeutic strategy.[18] [28]

Experimental Protocols for Target Identification

Identifying the direct molecular targets of bioactive compounds is a critical step in drug discovery. Several robust experimental techniques are employed for the target deconvolution of benzothiazole compounds.

Affinity Chromatography

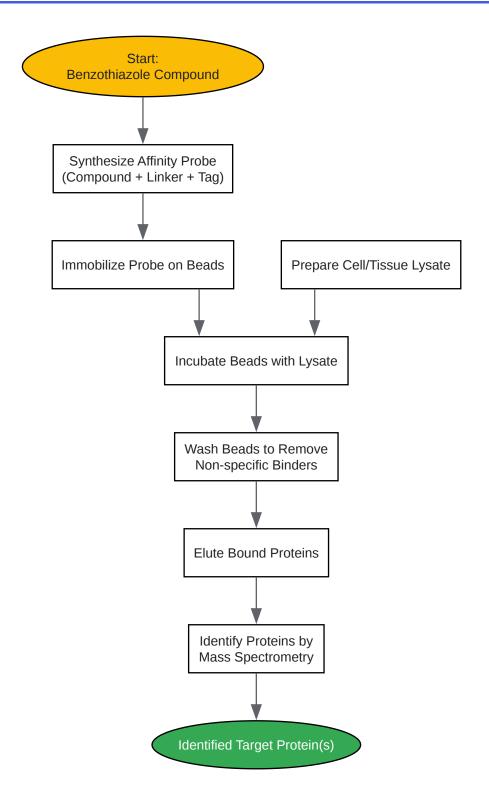
Affinity chromatography is a classical and widely used method for isolating target proteins from complex biological mixtures.[17][20][30]



Methodology:

- Probe Synthesis: A benzothiazole derivative is chemically modified to include a linker arm and an affinity tag (e.g., biotin).
- Immobilization: The affinity probe is immobilized on a solid support matrix (e.g., agarose beads).
- Incubation: The immobilized probe is incubated with a cell lysate or tissue extract.
- Washing: Non-specifically bound proteins are removed through a series of washing steps with appropriate buffers.
- Elution: The specifically bound target proteins are eluted from the matrix by changing the buffer conditions (e.g., pH, salt concentration) or by competition with the free compound.
- Identification: The eluted proteins are identified using techniques such as mass spectrometry (MS).[31]





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Workflow for affinity chromatography-based target ID.

Cellular Thermal Shift Assay (CETSA)



CETSA is a powerful method for verifying target engagement in a cellular context, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[1][12][19][32]

Methodology:

- Cell Treatment: Intact cells or cell lysates are incubated with the benzothiazole compound or a vehicle control.
- Thermal Challenge: The samples are heated to a range of temperatures.
- Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
- Detection: The amount of the target protein remaining in the soluble fraction is quantified at each temperature using methods like Western blotting or mass spectrometry.
- Data Analysis: A melting curve is generated, and a shift in the melting temperature in the presence of the compound indicates target engagement.



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CETSA experimental workflow.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another technique that leverages ligand-induced protein stabilization, but it uses proteases instead of heat to challenge protein stability.[2][13][15][26]

Methodology:

- Incubation: A cell lysate is incubated with the benzothiazole compound or a vehicle control.
- Protease Digestion: The samples are treated with a protease (e.g., trypsin) for a limited time.



- Analysis: The protein digestion patterns are analyzed by SDS-PAGE. Proteins that are
 protected from proteolysis by binding to the compound will appear as more intense bands
 compared to the control.
- Identification: The protected protein bands are excised from the gel and identified by mass spectrometry.

Specific Enzyme Inhibition Assays

For validating the inhibition of specific enzymes, dedicated biochemical assays are employed.

DNA Gyrase Inhibition Assay:

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[31][33]

- Reaction Setup: A reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the benzothiazole compound (at various concentrations) is prepared in a suitable buffer.
- Incubation: The reaction is incubated at 37°C to allow for the supercoiling reaction to proceed.
- Termination: The reaction is stopped, and the DNA is deproteinized.
- Analysis: The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized by staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of supercoiled DNA.

Aldose Reductase Inhibition Assay:

This spectrophotometric assay measures the inhibition of the NADPH-dependent reduction of a substrate by aldose reductase.[34][35][36]

- Reaction Mixture: A reaction mixture containing phosphate buffer, NADPH, the enzyme source (e.g., lens homogenate), and the benzothiazole inhibitor is prepared in a cuvette.
- Initiation: The reaction is initiated by the addition of the substrate (e.g., DL-glyceraldehyde).



- Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
- Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Conclusion

Benzothiazole compounds represent a rich source of potential therapeutic agents with a diverse range of biological targets. This guide has provided an overview of key targets in several major disease areas, along with quantitative data and detailed experimental protocols for their identification and validation. A thorough understanding of the molecular targets and mechanisms of action of benzothiazole derivatives is crucial for the rational design and development of novel, effective, and safe therapeutics. The continued application of advanced target deconvolution techniques will undoubtedly uncover new therapeutic opportunities for this versatile class of compounds.

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